molecular formula C17H22N6O B2971003 (Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one CAS No. 1049485-12-2

(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Cat. No.: B2971003
CAS No.: 1049485-12-2
M. Wt: 326.404
InChI Key: BWBDPTITTFGUMM-ARJAWSKDSA-N
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Description

(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a heterocyclic compound featuring a tetrazole core linked to a piperazine moiety and a but-2-en-1-one group. The Z-configuration of the double bond in the butenone segment confers distinct stereoelectronic properties, influencing its reactivity and intermolecular interactions. Tetrazoles are known for their metabolic stability and hydrogen-bonding capacity, making them pharmacologically relevant scaffolds . The piperazine ring introduces conformational flexibility, which may enhance binding affinity in biological systems.

Properties

IUPAC Name

(Z)-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O/c1-3-4-17(24)22-11-9-21(10-12-22)13-16-18-19-20-23(16)15-7-5-14(2)6-8-15/h3-8H,9-13H2,1-2H3/b4-3-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBDPTITTFGUMM-ARJAWSKDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound belonging to the class of tetrazole derivatives, which are known for their diverse biological activities. This article focuses on the biological activity of this specific compound, examining its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrazole ring, a piperazine moiety, and a butenone backbone. The presence of these functional groups is significant for its biological interactions.

Chemical Structure:

C17H22N6O\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{O}

Anticholinesterase Activity

Recent studies have highlighted the potential of tetrazole derivatives as anticholinesterase agents. For instance, a related study evaluated various tetrazole compounds for their ability to inhibit acetylcholinesterase (AChE). The results indicated that certain substitutions on the tetrazole ring could enhance inhibitory activity. Although specific data for (Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is limited, the structural similarities suggest potential efficacy in this area .

Table 1: Inhibition Percentages of Related Tetrazole Derivatives

CompoundAChE Inhibition (%) at 1 mMAChE Inhibition (%) at 0.1 mM
Compound 229.56%24.38%
Compound 324.38%12.96%
Compound 517.71%4.69%

Anticancer Activity

Tetrazole derivatives have been investigated for their anticancer properties, particularly in inhibiting various cancer cell lines. For example, studies have shown that some derivatives exhibit IC50 values in the micromolar range against human cancer cell lines such as HT-29 and PC-3. The structure–activity relationship indicates that modifications on the tetrazole ring can significantly influence potency .

Table 2: IC50 Values of Tetrazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AHT-296.43
Compound BPC-39.83

The biological activity of (Z)-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one likely involves interactions with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, influencing pathways related to neurotransmission and cellular proliferation.

Case Studies

Several case studies have explored the biological implications of tetrazole derivatives:

  • Study on Anticancer Activity : A series of tetrazole derivatives were synthesized and screened for anticancer activity against various cell lines. Results indicated that modifications on the piperazine and tetrazole moieties led to enhanced cytotoxicity, suggesting a promising avenue for drug development .
  • Anticholinesterase Screening : In a study assessing multiple tetrazole compounds for AChE inhibition, it was found that electron-donating groups significantly increased activity, hinting at the importance of substituent effects in optimizing drug candidates .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of nitrogen-rich heterocycles. Below is a comparative analysis with analogous molecules, focusing on synthesis, structural features, and functional properties.

Tetrazole Derivatives vs. Pyrazolopyrimidines

Pyrazolopyrimidines, such as those synthesized in (e.g., 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine), share a nitrogenous heterocyclic framework but differ in ring size and substitution patterns. Key distinctions include:

  • Synthesis : Pyrazolopyrimidines are often synthesized via cyclocondensation reactions starting from pyrazole precursors . In contrast, tetrazole derivatives like the target compound likely involve [2+3] cycloaddition (e.g., Huisgen reaction) for tetrazole ring formation.
  • Stability : Tetrazoles exhibit higher metabolic stability compared to pyrazoles due to their aromaticity and resistance to oxidative degradation .

Piperazine-Containing Compounds

Piperazine is a common pharmacophore in drug design. For example, the antipsychotic drug Trifluoperazine contains a piperazine ring. Compared to simpler piperazine derivatives:

  • Conformational Flexibility : The piperazine moiety in the target compound is functionalized with a tetrazole-methyl group, restricting rotational freedom compared to unsubstituted piperazines. This may reduce entropic penalties during ligand-receptor binding.
  • Electronic Effects : The electron-withdrawing tetrazole group could modulate the basicity of the piperazine nitrogen, altering solubility and pharmacokinetics.

Butenone Derivatives and Isomerism

The Z-configuration of the but-2-en-1-one group distinguishes the compound from its E-isomer. Similar isomerization phenomena are noted in for pyrazolotriazolopyrimidines, where reaction conditions dictate product geometry . Key comparisons include:

  • Thermodynamic Stability : E-isomers are typically more thermodynamically stable due to reduced steric strain, but kinetic control during synthesis may favor the Z-form.

Research Implications and Gaps

  • Structural Analysis : Tools like SHELX and CCP4 are critical for resolving stereochemistry and confirming Z/E configurations.
  • Isomerization Studies : highlights the role of reaction conditions in controlling isomer ratios, a principle applicable to synthesizing the target compound’s Z-form .

Further studies are needed to elucidate the compound’s crystallographic data, synthetic optimization, and biological activity relative to its analogs.

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